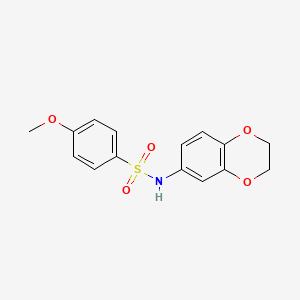

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide and its derivatives involves the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in the presence of an aqueous base under dynamic pH control. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide, which can further react with a series of alkyl/aralkyl halides in a polar aprotic solvent using a catalytic amount of lithium hydride as the base. The synthesized compounds are characterized using contemporary techniques such as IR, 1H-NMR, and EIMS, indicating their complex structural composition and potential for further functionalization (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide, has been elucidated using crystallographic analysis. These studies reveal the supramolecular architecture, showing how C—H⋯πaryl interactions and C—H⋯O intermolecular interactions lead to the formation of two-dimensional and three-dimensional architectures, respectively. This highlights the compound's potential for engaging in complex molecular interactions, which could be leveraged in various chemical and pharmaceutical applications (Rodrigues et al., 2015).

Chemical Reactions and Properties

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide and its analogs exhibit a range of chemical reactivities, including biofilm inhibition, antibacterial effects, and enzyme inhibition properties. These reactions are indicative of the compound's utility in designing new therapeutic agents and materials with specific biological activities. The compounds' ability to inhibit bacterial biofilms and show cytotoxicity against certain cell lines has been demonstrated, suggesting their potential in medical and biotechnological applications (Abbasi et al., 2017).

Scientific Research Applications

Synthesis and Bacterial Biofilm Inhibition

Recent studies highlight the synthesis of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, with notable applications in inhibiting bacterial biofilms and exhibiting cytotoxicity. The research conducted by Abbasi et al. (2020) presents a method involving the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride, leading to the production of compounds that showed inhibitory action against Escherichia coli and Bacillus subtilis biofilms. This study suggests potential therapeutic uses in combating bacterial infections resistant to conventional treatments due to biofilm formation (Abbasi et al., 2020).

Antibacterial and Anti-inflammatory Applications

Further exploration into the antibacterial and anti-inflammatory properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides was undertaken by Abbasi et al. (2017). This research aimed to synthesize sulfonamides bearing the 1,4-benzodioxin ring for potential use as therapeutic agents. The compounds exhibited good inhibitory activity against various Gram-positive and Gram-negative bacterial strains and showed inhibition against the Lipoxygenase enzyme, indicative of anti-inflammatory potential. Such findings underline the possibility of developing new drug candidates for inflammatory diseases (Abbasi et al., 2017).

Mechanism of Action

The compound exerts its effects by activating the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide pathway, which is a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

Safety and Hazards

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-19-12-3-5-13(6-4-12)22(17,18)16-11-2-7-14-15(10-11)21-9-8-20-14/h2-7,10,16H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHVBSQCYVQUGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5525010.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]morpholine](/img/structure/B5525047.png)

![N-[2-(2,5-dimethylbenzoyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5525059.png)

![2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5525061.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5525063.png)

![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)

![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)